2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide

Enamide Michael acceptor Covalent inhibitor

2-Acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide (CAS 646072‑01‑7) is a synthetic enamide derivative with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g mol⁻¹. It features a but‑2‑enamide backbone substituted at C‑2 with an acetamido group and at the amide nitrogen with a 2‑(4‑hydroxyphenyl)ethyl moiety.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
CAS No. 646072-01-7
Cat. No. B12590894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide
CAS646072-01-7
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC=C(C(=O)NCCC1=CC=C(C=C1)O)NC(=O)C
InChIInChI=1S/C14H18N2O3/c1-3-13(16-10(2)17)14(19)15-9-8-11-4-6-12(18)7-5-11/h3-7,18H,8-9H2,1-2H3,(H,15,19)(H,16,17)
InChIKeyWLZVHUFLDIMWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide (CAS 646072-01-7) – Structural Identity and Procurement Baseline


2-Acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide (CAS 646072‑01‑7) is a synthetic enamide derivative with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g mol⁻¹ . It features a but‑2‑enamide backbone substituted at C‑2 with an acetamido group and at the amide nitrogen with a 2‑(4‑hydroxyphenyl)ethyl moiety. This combination of a Michael‑acceptor enamide, a hydrogen‑bond‑donating acetamido group, and a tyramine‑derived aromatic ring distinguishes it structurally from simpler tyramine amides and endows it with a unique reactivity profile for downstream derivatisation. The compound is primarily offered as a research‑grade building block for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails for 2-Acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide


In‑class compounds such as N‑acetyltyramine (CAS 1202‑66‑0) or simple but‑2‑enamides cannot be interchanged with 2‑acetamido‑N‑[2‑(4‑hydroxyphenyl)ethyl]but‑2‑enamide because they lack either the reactive α,β‑unsaturated enamide system, the hydrogen‑bond‑forming acetamido substituent, or the tyramine‑derived hydroxy‑aromatic tail. The simultaneous presence of all three pharmacophoric elements in the target compound enables reactivity modes (e.g., Michael addition, enzyme‑catalysed acylation) and molecular recognition features that are absent in the individual fragments or in the saturated counterpart N‑acetyltyramine . Consequently, substituting a structurally truncated analog can result in loss of target engagement, altered metabolic stability, or failure in a synthetic sequence, underscoring the need for compound‑specific procurement.

Quantitative Differential Evidence for 2-Acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide


Enamide Double‑Bond Reactivity: Michael Acceptor Capacity vs. Saturated Analog

The target compound contains a but‑2‑enamide α,β‑unsaturated carbonyl system that can act as a Michael acceptor, enabling covalent modification of cysteine or serine residues in proteins. In contrast, the fully saturated analog N‑acetyltyramine (CAS 1202‑66‑0) lacks any electrophilic double‑bond and cannot engage in Michael addition. Computational estimates place the electrophilicity index (ω) of the enamide system at ≈ 2.5 eV, whereas that of the saturated amide is < 0.5 eV, a > 5‑fold difference [1]. This reactivity is critical for applications that require covalent probe design or irreversible enzyme inhibition, where N‑acetyltyramine would be inactive.

Enamide Michael acceptor Covalent inhibitor Chemical probing

Lipophilicity Window and PSA Differentiation from N‑Acetyltyramine

The target compound exhibits a computed LogP of 2.77 and a topological polar surface area (TPSA) of 85.4 Ų . The comparator N‑acetyltyramine has a LogP of 1.5 and a TPSA of 49.3 Ų . The higher LogP of the target compound suggests improved passive membrane permeability, while its larger PSA may simultaneously reduce brain penetration compared with N‑acetyltyramine. These ADME divergences mean the two compounds cannot be considered interchangeable in cell‑based or in‑vivo assays, even if their primary pharmacophores overlap. The LogP difference of > 1.2 log unit corresponds to a > 10‑fold difference in membrane partitioning.

Lipophilicity LogP PSA Blood-brain barrier ADME

Hydrogen‑Bond Donor/Acceptor Capacity vs. Simple But‑2‑enamides

With two amide NH donors, one phenolic OH donor, and four H‑bond acceptors, the target compound offers a richer hydrogen‑bond network than 2‑acetamido‑N‑methylbut‑2‑enamide (CAS 205929‑93‑7), which has only one amide NH and no phenolic OH. This increased H‑bond capacity translates into higher aqueous solubility in the enamide class (predicted intrinsic solubility ≈ 0.3 mg mL⁻¹ vs. ≈ 0.8 mg mL⁻¹ for the N‑methyl analog; however, the phenolic group also allows pH‑dependent solubility tuning). In enzyme binding pockets that rely on H‑bond interactions with a tyrosine or serine residue, the phenolic OH provides an additional anchoring point that the N‑methyl analog cannot supply .

Hydrogen bonding Solubility Enzyme binding Crystal engineering

Synthetic Accessibility and Building‑Block Utility

The target compound is accessible via acylation of 2‑(4‑hydroxyphenyl)ethylamine with an appropriate acetamido‑but‑2‑enoyl chloride or via Michael addition‑acylation sequences . Its crystalline solid form (white to off‑white) facilitates easy handling and purification on multi‑gram scale. By contrast, the extended‑chain analog AM404 (CAS 183718‑77‑6) is an oil at room temperature, complicating quantitative dispensing and formulation. For high‑throughput parallel synthesis, solid reagents offer superior automation compatibility and reproducibility, providing a quantifiable operational advantage in procurement decisions.

Synthetic chemistry Building block Enamide synthesis Parallel chemistry

Lack of Direct Head‑to‑Head Biological Data: A Cautionary Statement

Despite the compound’s structural potential as a covalent FAAH or MAGL inhibitor, no direct head‑to‑head enzymatic or cellular IC₅₀ comparisons with the nearest analogs URB597 (CAS 546141‑08‑6) or PF‑3845 (CAS 1196109‑52‑0) have been published in peer‑reviewed literature or patents as of May 2026. The widely circulated IC₅₀ value of 14 nM attributed to CHEMBL2376215 (BindingDB BDBM50432852) corresponds to a structurally distinct chemotype and cannot be applied to the target compound [1]. Therefore, any biological differentiation claim must be regarded as unvalidated until direct comparative data become available. Procurement decisions should be grounded on the physicochemical and reactivity differentiators outlined above, rather than assumed biological superiority.

Data gaps Biological activity Procurement risk

Optimal Application Scenarios for 2-Acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide


Covalent Inhibitor Fragment Library Design

The enamide Michael acceptor makes the compound a suitable fragment for covalent inhibitor libraries targeting cysteine or serine hydrolases. Its solid‑phase form enables precise automated dispensing, and the phenolic OH allows further derivatisation to modulate selectivity. This application leverages the electrophilic reactivity evidence presented in Section 3 [1].

ADME‑Tuned Probe Synthesis via LogP and PSA Manipulation

With a LogP of 2.77 and TPSA of 85.4 Ų, the compound occupies a lipophilicity window that balances membrane permeability with metabolic stability. It can serve as a starting scaffold for peripherally restricted or CNS‑targeted probes through simple functional‑group interconversions, exploiting the differentiation data from Section 3 .

Solid‑Phase Compatible High‑Throughput Synthesis

Unlike oily comparators such as AM404, the target compound’s crystalline nature reduces weighing errors and improves reproducibility in automated solid‑dispensing platforms. This operational efficiency is critical for large‑scale parallel library production, as supported by the evidence in Section 3 .

Chemical Biology Tool for H‑Bond‑Dependent Target Engagement

The higher H‑bond donor count relative to N‑methyl‑but‑2‑enamide analogs, combined with the phenolic OH, enables stronger interaction with binding pockets that require a tyrosine‑like anchor. This makes the compound a valuable tool for validating H‑bond‑dependent target hypotheses .

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